3-(m-Tolylamino)thietane 1,1-dioxide
Description
3-(m-Tolylamino)thietane 1,1-dioxide is a sulfonamide derivative featuring a four-membered thietane ring (C₃S) with a 1,1-dioxide group (two oxygen atoms double-bonded to sulfur) and a meta-tolylamino (-NH-C₆H₄-CH₃) substituent at the 3-position. This compound is synthesized via alkylation reactions of sulfonamides with reagents like 2-chloromethylthiirane, where solvent choice (e.g., water or ethanol) dictates the product selectivity .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-2-4-9(5-8)11-10-6-14(12,13)7-10/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
ZUKOANVEIMAMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Core Ring Construction Strategies
The thietane dioxide scaffold is typically constructed through [2+2] cycloaddition reactions or oxidative ring expansion of smaller sulfur heterocycles. The most reliable method involves oxidation of thietan-3-ols using meta-chloroperbenzoic acid (mCPBA), achieving >80% yields for various 3-aryl derivatives. For instance, 3-hydroxy-3-(4-methoxyphenyl)thietane undergoes complete oxidation to its 1,1-dioxide counterpart within 3.5 hours under standard conditions (0°C to 25°C, CH₂Cl₂ solvent).
Carbocation-Mediated Functionalization
Recent breakthroughs in thietane dioxide chemistry utilize in situ carbocation generation at the 3-position. Catalytic systems employing calcium bis(triflimide) [Ca(NTf₂)₂] with tetrabutylammonium hexafluorophosphate (nBu₄NPF₆) enable efficient trapping of carbocations by aryl nucleophiles. Key reaction parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110°C | 93-97% |
| Solvent | Toluene | 72-97% |
| Catalyst Loading | 5 mol% Ca(NTf₂)₂ | 75-97% |
| Reaction Time | 24-48 hours | Complete conversion |
This methodology has successfully produced over twenty 3,3-diarylthietane dioxides, including sterically demanding isopropyl derivatives and electron-rich benzodioxolyl analogs.
Challenges in Amination of Thietane Dioxides
Nucleophilicity Considerations
While phenolic nucleophiles readily participate in carbocation trapping reactions (yields 84-98%), aniline derivatives exhibit markedly lower reactivity. Experimental data from analogous systems show complete recovery of starting material when employing unprotected anilines under standard conditions. This stems from two key factors:
- Basicity Mismatch : The pKa of m-toluidine (~4.8) prevents effective protonation under reaction conditions optimized for phenols (pKa ~10)
- Competitive Coordination : Free amine lone pairs coordinate to Lewis acid catalysts (Ca²⁺, Fe³⁺), deactivating the catalytic system
Elimination Pathway Dominance
Attempts to force amination through elevated temperatures (180°C in dichlorobenzene) predominantly yield 2H-thiete 1,1-dioxide via E1 elimination rather than the desired substitution product. This side reaction becomes particularly problematic with electron-deficient amines, where elimination yields exceed 90%.
Catalytic System Modifications
Brønsted Acid Screening
Replacing Lewis acids with stronger Brønsted acids may facilitate amine protonation:
| Acid | pKa (H₀) | Yield with Anilines |
|---|---|---|
| HNTf₂ | -12 | 22% |
| HBF₄·OEt₂ | -1.8 | 18% |
| TsOH·H₂O | -2 | 15% |
While yields remain suboptimal, the trend suggests that superacidic conditions might enable viable amination pathways.
Dual Catalyst Systems
Combining Lewis and Brønsted acids could address both carbocation stabilization and amine activation:
Example Protocol
- Ca(NTf₂)₂ (5 mol%)
- HNTf₂ (10 mol%)
- Toluene, 110°C, 24h
Pilot studies show 37% yield improvement in challenging arylations compared to single catalyst systems, though amine-specific data remains unpublished.
Emerging Techniques
Flow Chemistry Applications
Continuous flow systems enable precise control over reaction parameters critical for unstable intermediates:
- Residence Time : 5-7 minutes prevents carbocation decomposition
- Temperature Gradients : 80°C → 25°C quenching improves selectivity
Early-stage implementations in diarylthietane synthesis achieved 89% yield with 98% purity, suggesting potential for amino derivatives.
Photoredox Catalysis
Visible-light-mediated processes could bypass thermal decomposition pathways:
- Catalyst : Ir(ppy)₃ (2 mol%)
- Conditions : 450 nm LED, DMF, rt
- Mechanism : Single-electron oxidation generates stabilized carbocation radicals
While untested on thietane systems, analogous sulfone functionalization shows 65% yield improvements over thermal methods.
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the thietane or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as tungstic acid.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane and other reduced forms.
Substitution: A variety of derivatives depending on the electrophile used.
Scientific Research Applications
3-(m-Tolylamino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(m-Tolylamino)thietane 1,1-dioxide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antidepressant activity is thought to involve modulation of neurotransmitter systems, including serotonin and dopamine pathways .
Comparison with Similar Compounds
Thietane 1,1-Dioxide Derivatives
- 3-Aminothietane 1,1-Dioxide: Lacks aromatic substituents, enabling facile acylation at the nitrogen atom. Its simpler structure (C₃H₇NO₂S) results in lower molecular weight (121.16 g/mol) and distinct NMR shifts (e.g., α-protons at δ 4.09 ppm in thietane 1,1-dioxides) compared to aryl-substituted analogs .
- 3-Dimethylamino-2-phenylthietane 1,1-Dioxide: Incorporates a phenyl group and dimethylamino substituent, enhancing steric bulk and electronic effects. This derivative demonstrates potent MAO inhibition, highlighting the role of substituents in modulating activity .
- 3-(2-(Methyl(propyl)amino)ethyl)thietane 1,1-Dioxide: Features an extended alkyl chain, altering solubility and conformational flexibility. Such modifications are critical for optimizing pharmacokinetic properties .
Benzisothiazole 1,1-Dioxide Derivatives
- 3-(Arylamino)benzo[d]isothiazole 1,1-Dioxide: Contains a fused benzene ring, increasing aromaticity and planarity. This structural difference enhances antibacterial activity but reduces sp³ character, limiting utility in targeting enzymes requiring three-dimensional interactions .
- Synthesis : Achieved via cyclization of N-substituted sulfonamides, contrasting with the alkylation-based synthesis of thietane derivatives .
Benzothiadiazine 1,1-Dioxide Derivatives
- 1,2,3-Benzothiadiazine 1,1-Dioxide: Combines a benzene ring with a six-membered thiadiazine dioxide, offering structural similarity to phthalazinones. These compounds are synthesized via multistep cyclization and are explored for antihypertensive and antidiabetic applications .
- Thienothiadiazine 1,1-Dioxide: Replaces benzene with thiophene (thieno-fused system), altering electronic properties and ring strain. Derivatives like 4-allyl-6-chloro-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide exhibit distinct melting points (85–92°C) and reactivity due to sulfur’s electronegativity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
